Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Catalog No.
S14109303
CAS No.
2792185-93-2
M.F
C9H16ClNO2
M. Wt
205.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hyd...

CAS Number

2792185-93-2

Product Name

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

IUPAC Name

methyl 3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-3-2-7(4-9)5-10-6-9;/h7,10H,2-6H2,1H3;1H

InChI Key

ZPGOZLDMDCIFGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)CNC2.Cl

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound characterized by a nitrogen atom incorporated into a bicyclic structure. Its molecular formula is C9H16ClNO2C_9H_{16}ClNO_2, with a molecular weight of approximately 205.68 g/mol. This compound features a carboxylate group and is typically encountered in its hydrochloride salt form, enhancing its solubility in aqueous environments. The compound is notable for its structural complexity and potential biological activity, making it of interest in medicinal chemistry and pharmacology .

Typical of carboxylic acid derivatives, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Undergoing hydrolysis in the presence of water to regenerate the corresponding carboxylic acid.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives.

These reactions are essential for the synthesis of related compounds and for exploring its reactivity profile in organic synthesis .

  • Anticholinergic Effects: Compounds with nitrogen-containing bicyclic structures can interact with cholinergic receptors, potentially leading to therapeutic applications in treating conditions like asthma or motion sickness.
  • CNS Activity: Given its structural resemblance to known psychoactive substances, it may also influence central nervous system pathways, warranting further investigation into its neuropharmacological effects.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound .

The synthesis of methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride generally involves multi-step organic reactions, including:

  • Formation of the Bicyclic Structure: Utilizing cyclization reactions from appropriate precursors, such as amines and carbonyl compounds.
  • Carboxylation: Introducing the carboxylate group through carbonyl addition reactions or using reagents that facilitate carboxylation.
  • Salt Formation: Converting the base form into the hydrochloride salt by reacting it with hydrochloric acid.

These methods highlight the synthetic versatility required to construct this complex molecule .

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or other diseases influenced by cholinergic signaling.
  • Chemical Research: Serving as a building block in organic synthesis for creating more complex molecules or studying reaction mechanisms involving bicyclic structures.

Its unique structural features may also allow for specific interactions with biological targets, making it a candidate for further drug discovery efforts .

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride shares structural similarities with several other bicyclic compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl piperidine-4-carboxylate hydrochloride7462-86-40.90
Methyl piperidine-4-carboxylate2971-79-10.88
Ethyl piperidine-4-carboxylate hydrochloride147636-76-80.86
Methyl 2-(piperidin-4-yl)acetate hydrochloride81270-37-30.85
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride1211510-15-40.84

These compounds exhibit varying degrees of structural similarity, particularly in their bicyclic frameworks and functional groups, which may influence their biological activities and applications. Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride stands out due to its specific nitrogen placement within the bicyclic structure, potentially leading to unique interactions within biological systems compared to its analogs .

Cross-Coupling Methodologies

Stille Cross-Coupling Reactions have emerged as particularly effective for the functionalization of azabicyclo[3.2.1]octane systems. The methodology employs organotin reagents to achieve carbon-carbon bond formation with high regioselectivity [1]. In azabicyclo[3.2.1]octane derivatives, Stille coupling protocols utilize tetrakis(triphenylphosphine)palladium(0) as the catalyst in dioxane solvent under reflux conditions. The reaction proceeds through oxidative addition of the palladium catalyst to the triflate-activated azabicyclic substrate, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the desired carbon-carbon bond [1]. This methodology demonstrates excellent functional group tolerance and provides products in yields ranging from 65-85%.

Suzuki Cross-Coupling Reactions offer complementary reactivity to Stille coupling, utilizing boronic acids or boronic esters as the coupling partners [3]. The methodology proves particularly valuable for the introduction of aryl substituents at specific positions of the azabicyclic framework. The reaction conditions typically involve palladium catalysts, weak bases such as potassium carbonate, and polar aprotic solvents. The high regioselectivity achieved through Suzuki coupling (>85%) makes this methodology particularly attractive for the preparation of functionalized azabicyclo[3.2.1]octane derivatives [3].

Cycloaddition Strategies

Diels-Alder Cycloaddition represents a powerful tool for constructing complex bicyclic frameworks while simultaneously introducing carboxyl functionality . The methodology involves the reaction of dienophiles bearing carboxyl groups with appropriate dienes to construct the azabicyclo[3.2.1]octane skeleton. The reaction demonstrates moderate regioselectivity (70-80%) and provides access to highly functionalized bicyclic products in yields of 60-80% . The methodology is particularly valuable for the construction of complex molecular architectures containing multiple stereocenters.

Cyclohydrocarbonylation provides an elegant approach to azabicyclic carboxylate synthesis through rhodium-catalyzed processes [5]. The methodology involves the sequential hydroformylation of terminal alkenes followed by intramolecular cyclization to form the bicyclic framework. The reaction demonstrates exceptional regioselectivity (>95%) and provides products in high yields (75-95%) [5]. The methodology is particularly valuable for the preparation of conformationally restricted amino acid derivatives.

Decarboxylative Functionalization

Decarboxylative Alkylation represents an emerging methodology for the functionalization of carboxylic acid derivatives through photoredox catalysis [6]. The methodology employs visible light-mediated photoredox catalysis to achieve carbon dioxide extrusion followed by radical conjugate addition. The reaction demonstrates good regioselectivity (80-90%) and provides products in excellent yields (80-95%) [6]. This methodology is particularly valuable for the introduction of alkyl substituents at specific positions of the azabicyclic framework.

Lactonization Strategies

Oxidative Lactonization provides a powerful tool for the construction of lactone-containing azabicyclic systems [7]. The methodology employs manganese catalysts in combination with hydrogen peroxide to achieve site-selective carbon-hydrogen bond oxidation followed by intramolecular lactonization. The reaction demonstrates exceptional regioselectivity (>95%) and provides products in high yields (80-95%) [7]. The methodology is particularly valuable for the late-stage functionalization of complex azabicyclic substrates.

Nitrogen Protection/Deprotection Strategies in Bicyclic Systems

The protection and deprotection of nitrogen atoms in azabicyclo[3.2.1]octane derivatives requires careful consideration of the unique structural constraints imposed by the bicyclic framework. The choice of protecting group must balance stability under reaction conditions with ease of removal while maintaining the stereochemical integrity of the bicyclic system [8] [9].

Carbamate Protecting Groups

Benzyloxycarbonyl (Cbz) Protection represents a classical approach to nitrogen protection in azabicyclic systems [8]. The protecting group is installed through reaction with benzyloxycarbonyl chloride in the presence of base under aqueous conditions. The Cbz group demonstrates excellent stability under acidic conditions and basic conditions, making it particularly suitable for multistep synthetic sequences. Deprotection is typically achieved through catalytic hydrogenation using palladium on carbon or through treatment with hydrogen bromide in acetic acid [8]. The methodology provides protection and deprotection yields of 85-95%.

tert-Butoxycarbonyl (Boc) Protection offers significant advantages in terms of ease of installation and removal [8]. The protecting group is introduced through reaction with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane. The Boc group demonstrates excellent stability under basic conditions but is readily cleaved under acidic conditions using trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane [8]. The methodology provides protection and deprotection yields of 90-98%, making it one of the most reliable protecting group strategies.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection provides orthogonal reactivity to Cbz and Boc protecting groups [8]. The protecting group is installed through reaction with 9-fluorenylmethoxycarbonyl chloride in aqueous basic conditions. The Fmoc group demonstrates excellent stability under acidic conditions but is readily cleaved under basic conditions using piperidine in dimethylformamide [8]. The methodology provides protection and deprotection yields of 88-96% and is particularly valuable in solid-phase synthesis applications.

Specialized Protecting Groups

Triphenylmethyl (Trityl) Protection offers unique selectivity for primary amines in the presence of secondary amines [8]. The protecting group is installed through reaction with triphenylmethyl chloride in pyridine. The trityl group demonstrates extreme acid lability and can be removed under very mild acidic conditions (pH 2-3) [8]. While the methodology provides moderate yields (75-90%), it offers exceptional selectivity for primary nitrogen atoms.

tert-Butoxythiocarbonyl (Botc) Protection represents an emerging alternative to traditional carbamate protecting groups [9]. The protecting group is installed through reaction with tert-butyl xanthate esters under thermal conditions. The Botc group demonstrates enhanced acid lability compared to Boc protection and can be removed through treatment with trifluoroacetic acid or through thermolysis in ethanol [9]. The methodology provides protection and deprotection yields of 85-95% and offers unique reactivity profiles for specialized applications.

9-Phenyl-9-fluorenyl (PhF) Protection provides exceptional stereochemical control in azabicyclic systems [10]. The protecting group is installed through reaction with 9-chloro-9-phenylfluorene in the presence of N-methylmorpholine and silver nitrate. The PhF group demonstrates remarkable ability to prevent racemization of stereogenic centers adjacent to nitrogen [10]. Deprotection is achieved through treatment with trifluoroacetic acid or through boron trifluoride etherate in the presence of potassium phosphate [10]. The methodology provides protection and deprotection yields of 80-95%.

Acyl Protecting Groups

Acetyl Protection offers a simple and cost-effective approach to nitrogen protection [8]. The protecting group is installed through reaction with acetic anhydride in pyridine. The acetyl group demonstrates excellent stability under acidic conditions but is readily cleaved under basic conditions using sodium hydroxide in methanol or ammonia in methanol [8]. The methodology provides protection and deprotection yields of 90-98% and is particularly valuable for large-scale applications.

Mesyl (Ms) Protection provides exceptional stability under both acidic and basic conditions [8]. The protecting group is installed through reaction with methanesulfonyl chloride in the presence of triethylamine in dichloromethane. The mesyl group requires harsh conditions for removal, typically involving sodium in liquid ammonia or lithium in liquid ammonia [8]. The methodology provides protection and deprotection yields of 85-95% and is particularly valuable when exceptional stability is required.

Late-Stage C-H Functionalization for Structural Diversification

Late-stage carbon-hydrogen functionalization represents a transformative approach to structural diversification that enables the modification of complex azabicyclic systems without the need for extensive synthetic redesign [11] [12]. These methodologies are particularly valuable for the generation of compound libraries and the optimization of pharmacological properties.

Palladium-Catalyzed C-H Functionalization

Palladium-Catalyzed C-H Arylation provides a powerful tool for the introduction of aryl substituents at specific positions of the azabicyclic framework [11]. The methodology employs palladium acetate in combination with triphenylphosphine and potassium carbonate to achieve ortho-selective arylation. The reaction demonstrates moderate functional group tolerance and provides products in yields of 60-85% [11]. The methodology is particularly valuable for the late-stage modification of drug candidates and the exploration of structure-activity relationships.

Palladium-Catalyzed Heck Reactions offer complementary reactivity for the introduction of vinyl substituents [13]. The methodology involves the reaction of azabicyclic halides with alkenes in the presence of palladium catalysts. The reaction demonstrates high stereoselectivity and provides access to complex bicyclic frameworks bearing multiple stereocenters [13]. The methodology provides products in yields of 70-90% and is particularly valuable for the construction of natural product analogs.

Ruthenium-Catalyzed C-H Functionalization

Ruthenium-Catalyzed C-H Alkylation enables the meta-selective introduction of alkyl substituents [11]. The methodology employs ruthenium chloride in combination with silver acetate and benzoquinone to achieve meta-selective alkylation. The reaction demonstrates high functional group tolerance and provides products in yields of 70-90% [11]. The methodology is particularly valuable for the modification of pharmaceutically relevant scaffolds and the exploration of previously inaccessible substitution patterns.

Copper-Catalyzed C-H Functionalization

Copper-Catalyzed C-H Amination provides access to amino-functionalized azabicyclic systems through direct carbon-hydrogen bond activation [14]. The methodology employs copper bromide in combination with phenanthroline ligands and base to achieve α-to-nitrogen amination. The reaction demonstrates good functional group tolerance and provides products in yields of 65-80% [14]. The methodology is particularly valuable for the introduction of nitrogen-containing functional groups at specific positions of the azabicyclic framework.

Iron-Catalyzed C-H Functionalization

Iron-Catalyzed C-H Oxidation offers a cost-effective approach to the introduction of oxygen-containing functional groups [15]. The methodology employs iron(III) acetylacetonate in combination with hydrogen peroxide and acetic acid to achieve benzylic-selective oxidation. The reaction demonstrates moderate functional group tolerance and provides products in yields of 55-75% [15]. The methodology is particularly valuable for the preparation of alcohol and ketone derivatives.

Electrochemical C-H Functionalization

Electrochemical C-H Functionalization provides a versatile platform for the introduction of diverse functional groups under mild conditions [16]. The methodology employs constant current electrolysis in the presence of tetrabutylammonium tetrafluoroborate as the electrolyte. The reaction demonstrates excellent functional group tolerance and provides products in yields of 70-95% [16]. The methodology is particularly valuable for the late-stage modification of complex molecules and the exploration of novel reactivity patterns.

Photoredox C-H Functionalization

Photoredox C-H Functionalization enables the introduction of functional groups through radical-mediated processes [6]. The methodology employs iridium-based photocatalysts in combination with light-emitting diodes to achieve radical-mediated carbon-hydrogen bond activation. The reaction demonstrates high functional group tolerance and provides products in yields of 75-95% [6]. The methodology is particularly valuable for the introduction of alkyl substituents and the exploration of radical-based reactivity.

Manganese-Catalyzed C-H Functionalization

Manganese-Catalyzed C-H Lactonization provides access to lactone-containing azabicyclic systems through selective carbon-hydrogen bond oxidation [7]. The methodology employs manganese perchlorate in combination with hydrogen peroxide and chiral ligands to achieve γ-selective lactonization. The reaction demonstrates good functional group tolerance and provides products in yields of 80-95% [7]. The methodology is particularly valuable for the late-stage introduction of lactone functionality and the exploration of stereochemical control.

Nickel-Catalyzed C-H Functionalization

Nickel-Catalyzed C-H Methylation enables the introduction of methyl groups at α-heteroatom positions [17]. The methodology employs nickel acetylacetonate in combination with decatungstate photocatalysts and light-emitting diodes to achieve α-heteroatom selective methylation. The reaction demonstrates moderate functional group tolerance and provides products in yields of 65-85% [17]. The methodology is particularly valuable for the exploration of the "magic methyl effect" in pharmaceutical compounds and the fine-tuning of molecular properties.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.0869564 g/mol

Monoisotopic Mass

205.0869564 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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